molecular formula C13H12ClNO5 B12630621 N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide

N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide

Cat. No.: B12630621
M. Wt: 297.69 g/mol
InChI Key: DIQMYMQKHITGPT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dioxane ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide typically involves the reaction of 4-chloroaniline with a suitable dioxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide
  • N-(4-chlorophenyl)-2,4-dioxo-1,3-dioxane-5-carboxamide
  • N-(4-chlorophenyl)-2,2-dimethyl-1,3-dioxane-5-carboxamide

Uniqueness

N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dioxane ring and chlorophenyl group make it particularly interesting for various applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H12ClNO5

Molecular Weight

297.69 g/mol

IUPAC Name

N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide

InChI

InChI=1S/C13H12ClNO5/c1-13(2)19-11(17)9(12(18)20-13)10(16)15-8-5-3-7(14)4-6-8/h3-6,9H,1-2H3,(H,15,16)

InChI Key

DIQMYMQKHITGPT-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)C(=O)NC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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